molecular formula C28H40N6O B612028 UNC2025 CAS No. 1429881-91-3

UNC2025

Cat. No.: B612028
CAS No.: 1429881-91-3
M. Wt: 476.66
InChI Key: MJSHVHLADKXCML-RQNOJGIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

UNC2025 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool compound for studying kinase inhibition. In biology and medicine, it is used in preclinical studies to evaluate its potential as a therapeutic agent for leukemia . The compound has shown promising results in reducing tumor burden and increasing survival in leukemia models .

Mechanism of Action

Target of Action

UNC2025 primarily targets two receptor tyrosine kinases: MERTK and FLT3 . MERTK is ectopically expressed in 30% to 50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML) . FLT3, on the other hand, is often mutated in AML, with internal tandem duplication (ITD) mutations observed in 20-30% of adult and 15% of pediatric AML patient samples .

Mode of Action

This compound inhibits MERTK and FLT3 in enzymatic and cell-based assays . It potently inhibits prosurvival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples .

Biochemical Pathways

This compound inhibits MERTK-dependent pro-survival signaling pathways . This inhibition leads to the induction of apoptosis in 40-90% of cells, and a reduction in colony-forming potential by 80-100% in leukemia cell line cultures .

Pharmacokinetics

This compound is orally bioavailable . It inhibits MERTK phosphorylation/activation in leukemic blasts in the bone marrow . Pharmacokinetic studies have shown high tumor exposures of this compound .

Result of Action

Treatment with this compound results in a dose-dependent reduction in tumor burden and consistent two-fold increases in median survival . In a patient-derived AML xenograft model, treatment with this compound induced disease regression .

Action Environment

The environment in which this compound operates can influence its action, efficacy, and stability. For instance, this compound was found to be more effective in a FLT3-ITD mutant, MERTK-expressing AML patient-derived xenograft model

Biochemical Analysis

Biochemical Properties

UNC2025 potently inhibits the Mer tyrosine kinase and Flt3 in enzymatic assays . It interacts with these enzymes, leading to the inhibition of pro-survival signaling pathways . This interaction is crucial in its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . It also influences cell function by inhibiting MERTK-dependent pro-survival signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the Mer tyrosine kinase and Flt3 . It inhibits these enzymes, leading to a decrease in pro-survival signaling and an increase in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. It consistently shows dose-dependent decreases in tumor burden and increases in median survival

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to decrease disease burden and prolong survival

Metabolic Pathways

Given its role as a Mer/Flt3 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a Mer/Flt3 inhibitor, it likely interacts with transporters or binding proteins that are involved in these processes .

Subcellular Localization

Given its role as a Mer/Flt3 inhibitor, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 involves several key steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes involves the reaction of 1-((2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-4-methylpiperazine with other reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using advanced techniques for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: UNC2025 undergoes various chemical reactions, including phosphorylation inhibition and binding to specific kinase targets. It is particularly effective in inhibiting the phosphorylation of Mer and FLT3 .

Common Reagents and Conditions: The compound is tested in various cell lines and conditions to evaluate its efficacy. For example, in B-ALL 697 cell lysates, this compound inhibits Mer activity with an IC50 of 0.05 nanomolar .

Major Products Formed: The major products formed from the reactions involving this compound are typically the phosphorylated or inhibited forms of the target kinases, leading to reduced cell proliferation and increased apoptosis .

Properties

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHVHLADKXCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC2025
Reactant of Route 2
Reactant of Route 2
UNC2025
Reactant of Route 3
Reactant of Route 3
UNC2025
Reactant of Route 4
Reactant of Route 4
UNC2025
Reactant of Route 5
Reactant of Route 5
UNC2025
Reactant of Route 6
Reactant of Route 6
UNC2025

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.